(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol
Description
(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol is a halogenated Schiff base characterized by a central phenol ring substituted with bromine atoms at the 4- and 6-positions and an imine-linked biphenyl group at the 2-position. The (E)-configuration of the imine bond ensures planarity, enhancing conjugation and influencing electronic properties such as absorption spectra and redox behavior.
Properties
IUPAC Name |
2,4-dibromo-6-[(4-phenylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-16-10-15(19(23)18(21)11-16)12-22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZTPXOSIYLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol typically involves the condensation of 4,6-dibromophenol with 4-aminobiphenyl under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atoms in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
(E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(([1,1’-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol involves its interaction with specific molecular targets. The imino group may form hydrogen bonds or other interactions with biological molecules, affecting their function. The bromine atoms may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous Schiff bases and bromophenols, focusing on substituent effects, coordination behavior, and inferred properties.
Structural Analogues in Schiff Base Chemistry
a. [HL2: 2-((E)-(2,6-diisopropylphenylimino)methyl)-4,6-dibromophenol]
- Substituents : The imine nitrogen is bonded to a 2,6-diisopropylphenyl group instead of biphenyl.
- The bulkier isopropyl groups may sterically hinder metal coordination .
b. PSB1: (E)-2-(((4-Aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol
- Substituents : A pyridine ring replaces the biphenyl group, introducing a heteroatom and amine functionality.
- Biological Relevance : Pyridine derivatives often exhibit enhanced solubility and antimicrobial activity, though direct data for PSB1 are unspecified .
- Conjugation : Reduced π-system compared to the biphenyl variant, likely shifting UV-Vis absorption maxima to shorter wavelengths.
Bromophenol Derivatives
a. 2-(2’,4’-Dibromophenoxy)-4,6-dibromophenol (Compound 5 from Dysidea granulosa)
- Core Structure: A diphenyl ether with bromines at analogous positions (4,6-phenol; 2’,4’-ether).
- Reactivity : Lacks the imine group, preventing metal chelation. The ether linkage instead promotes hydrogen bonding and van der Waals interactions, relevant in crystal packing .
- Biological Context : Isolated from marine sponges, suggesting ecological roles distinct from synthetic Schiff bases.
b. 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (Compound 2b)
- Bromination Pattern : Higher bromine density (five Br atoms) increases molecular weight and hydrophobicity.
- Spectroscopic Similarity : 13C NMR shifts of the A-ring closely match those of less-brominated analogues, indicating minimal electronic disruption from additional halogens .
Table 1: Key Structural and Functional Comparisons
Coordination Chemistry and Material Science
- The target compound’s biphenyl group may facilitate π-π stacking in metal complexes, enhancing crystallinity compared to HL2’s sterically hindered isopropyl groups.
- In contrast, pyridine-based PSB1 could exhibit stronger hydrogen bonding via the amine group, favoring biological interactions over metallurgical applications .
Pharmacological and Ecological Context
- While biphenyl-containing drugs (e.g., angiotensin II receptor blockers in ) highlight the pharmacophore’s relevance, the target compound’s lack of tetrazole or carboxylic acid groups limits direct pharmacological parallels.
- Bromophenols like those in –6 are ecologically significant (e.g., marine toxin biosynthesis) but differ functionally from synthetic Schiff bases .
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